molecular formula C15H15N5OS B2871283 4-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide CAS No. 2034226-05-4

4-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide

Cat. No. B2871283
CAS RN: 2034226-05-4
M. Wt: 313.38
InChI Key: ZEKJKSXHZRWTHK-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide” is a complex organic molecule. Unfortunately, I could not find a direct description of this specific compound in the available literature .


Chemical Reactions Analysis

The chemical reactions involving “4-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide” are not explicitly mentioned in the available literature .

Scientific Research Applications

Antiviral Activity

The structural features of the compound, particularly the presence of a pyrazole ring, suggest potential antiviral properties. Pyrazole derivatives have been reported to exhibit inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . The compound’s ability to bind with high affinity to multiple receptors could be leveraged to develop new derivatives with enhanced antiviral activities.

Anticancer Potential

Thiazole derivatives are known to possess anticancer activities. The combination of thiazole and pyrazole rings, as seen in this compound, can be explored for the development of new antitumor agents. These agents aim to obtain potent molecules with higher specificity and lower toxicity, which are of special interest in medicinal chemistry .

Antimicrobial Effects

Indole derivatives, which share structural similarities with the compound , have shown significant antimicrobial properties. This suggests that the compound could be synthesized into various scaffolds to screen for different pharmacological activities, including antimicrobial effects .

Anti-inflammatory Applications

The compound’s molecular framework is conducive to anti-inflammatory activity. Indole and pyrazole derivatives are known to possess anti-inflammatory properties, which could be harnessed in the development of new therapeutic agents for treating inflammation-related conditions .

Antidiabetic Activity

Compounds with an indole nucleus, similar to the one being analyzed, have been found to exhibit antidiabetic activities. This opens up the possibility of synthesizing new derivatives from the compound to explore its potential in managing diabetes .

Antimalarial and Antileishmanial Activities

The compound’s structure is conducive to antimalarial and antileishmanial activities. Molecular docking studies of similar compounds have shown desirable binding patterns in the active sites of target enzymes, characterized by lower binding free energy, indicating potential efficacy in treating diseases like malaria and leishmaniasis .

properties

IUPAC Name

4-methyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-10-14(22-9-18-10)15(21)17-7-11-5-12(8-16-6-11)13-3-4-19-20(13)2/h3-6,8-9H,7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKJKSXHZRWTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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